ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate
Description
Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate is a hydrazone-containing carbamate derivative with the molecular formula C₁₂H₁₄N₂O₃ and an average molecular mass of 234.255 g/mol . Its systematic nomenclature includes alternative names such as Ethyl (2E)-3-oxo-2-(phenylhydrazono)butanoate and 3-Oxo-2-(2-phenylhydrazono)butanoic acid ethyl ester. This compound is identified by CAS numbers 10475-63-5, 5462-33-9, and 60083-22-9, and its ChemSpider ID is 5281946 .
Properties
IUPAC Name |
ethyl N-(3-hydroxy-2-phenyldiazenylbut-2-enoyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,17H,3H2,1-2H3,(H,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWOKQXHXAWHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and safety profiles, supported by relevant data tables and research findings.
Chemical Structure:
- IUPAC Name: Ethyl N-(3-hydroxy-2-phenyldiazenylbut-2-enoyl)carbamate
- Molecular Formula: C13H15N3O4
- CAS Number: 338392-18-0
- Molecular Weight: 277.28 g/mol
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the context of anti-inflammatory and analgesic properties. The compound's structural characteristics suggest potential interactions with biological targets.
Pharmacological Effects
- Anti-inflammatory Activity:
- Analgesic Properties:
- Cytotoxicity:
Safety and Toxicology
The safety profile of this compound is critical for its application in research and potential therapeutic use:
| Parameter | Details |
|---|---|
| Skin Irritation | Causes skin irritation (Category 2) |
| Eye Irritation | Causes serious eye irritation (Category 2A) |
| Respiratory Effects | May cause respiratory irritation (Category 3) |
| Carcinogenicity | Not classified by IARC or NTP |
Case Studies and Research Findings
- In Vivo Studies:
- In Vitro Assays:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate exhibit antimicrobial properties. For instance, a study published in Frontiers in Chemistry highlighted the compound's effectiveness against multi-drug resistant pathogens, showcasing minimum inhibitory concentration (MIC) values that indicate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Anthelmintic Potential
The compound has also been evaluated for its anthelmintic activity. In vitro assays have shown that certain derivatives can effectively paralyze and kill helminths, making them potential candidates for developing new anti-parasitic drugs. The findings suggest that these compounds could serve as alternatives to existing treatments, particularly in regions where resistance to current anthelmintics is rising .
Cytotoxicity Studies
Cytotoxicity assays have indicated that this compound derivatives possess cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve inducing apoptosis in malignant cells, which could be harnessed for cancer treatment strategies .
Pesticidal Properties
The compound's structure suggests potential for use as a pesticide. Preliminary studies indicate that derivatives of this compound may exhibit insecticidal properties, targeting specific pest species while minimizing impact on beneficial organisms . This selective action could lead to safer agricultural practices.
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of various derivatives showed that one particular derivative had an MIC of 0.073 mg/ml against Klebsiella pneumoniae, indicating robust antibacterial activity compared to standard antibiotics .
- Anthelmintic Activity : In an experimental setup, a derivative was tested against Ascaridia galli, showing a significant reduction in paralysis and death times compared to control groups treated with standard drugs like albendazole .
- Cytotoxicity Assessment : A cytotoxicity study revealed that certain derivatives had LC50 values ranging from 280 to 765 µg/ml, demonstrating potential for further development into chemotherapeutic agents .
Comparison with Similar Compounds
Hydrazone Derivatives with Antimicrobial Activity
Ethyl 2-(2-(3-(N-(4-Methoxypyrimidin-2-yl)sulfamoyl)phenyl)hydrazono)-3-oxobutanoate (Compound 2g)
- Molecular Formula : C₁₈H₂₀N₄O₆S
- Key Features : Incorporates a sulfamoylphenyl group and a methoxypyrimidine substituent.
- Synthesis : Prepared via condensation reactions (76% yield) with a melting point of 147–149°C .
- Functional Groups : Distinct IR peaks at 3369 cm⁻¹ (N–H stretch) and 1325 cm⁻¹ (SO₂ stretch), absent in the target compound .
- Activity : Demonstrated antimicrobial properties, suggesting that sulfonamide modifications enhance biological activity compared to the parent hydrazone structure .
Carbamates with Acyl Group Variations
Ethyl N-(2-Benzoyl-3-oxo-3-phenylpropanoyl)carbamate
Ethyl N-(2-Acetyl-3-oxo-1-phenylbutyl)carbamate
Carbamates with Heterocyclic and Fluorinated Substituents
Benzyl N-[(2S)-3-Methyl-1-oxo-1-[[(2R,3S)-1,1,1-Trifluoro-2-hydroxy-4-methylpentan-3-yl]amino]butan-2-yl]carbamate
Benzyl N-(3-Methylsulfanyl-2-oxoazetidin-3-yl)carbamate
- Molecular Formula : C₁₂H₁₄N₂O₃S
- Key Features: Azetidinone ring with a methylsulfanyl group.
- Applications : Used in β-lactam synthesis; its polar surface area (99.71 Ų ) and LogP (1.58 ) suggest better aqueous solubility than the target compound .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships : The hydrazone moiety in the target compound enables conjugation and metal coordination, distinguishing it from acylated or fluorinated analogs .
- Biological Potential: Sulfonamide-modified hydrazones (e.g., Compound 2g) show enhanced antimicrobial activity, suggesting that functional group additions could optimize the parent compound’s efficacy .
- Solubility Considerations : Fluorinated and heterocyclic derivatives exhibit higher LogP values, which may limit their use in aqueous systems compared to the less lipophilic target compound .
Preparation Methods
Primary Synthetic Route: Condensation of Ethyl Acetoacetate with Phenylhydrazine
The most direct and commonly employed method involves the condensation of ethyl acetoacetate with phenylhydrazine, forming the hydrazone derivative through nucleophilic addition and subsequent dehydration.
$$
\text{Ethyl acetoacetate} + \text{Phenylhydrazine} \xrightarrow{\text{Reflux, solvent}} \text{Ethyl N-[3-oxo-2-(phenylhydrazono)butanoyl]carbamate}
$$
- Solvent: Ethanol or methanol, chosen for their inertness and ability to facilitate reflux.
- Temperature: Reflux conditions (~78°C for ethanol) are optimal to promote condensation.
- Time: Typically 4–6 hours, depending on reactant concentrations and stirring efficiency.
- Purification: The crude product is purified via recrystallization from ethanol or ethyl acetate, followed by washing and drying.
- The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester carbonyl, forming a hydrazone linkage.
- Acid catalysis (e.g., acetic acid) can be employed to enhance the dehydration step, improving yield.
Alternative Synthesis: Using Malonate Derivatives and Hydrazine
A more elaborate route involves initial formation of malonate derivatives, followed by hydrazone formation:
- Step 1: Alkylation or acylation of malonate esters (e.g., ethyl malonate) with appropriate acyl chlorides or via alkyl halides.
- Step 2: Condensation of the malonate derivative with hydrazine or phenylhydrazine under basic or acidic conditions to form the hydrazono compound.
- Reagents: Potassium carbonate or sodium ethoxide as base.
- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile.
- Temperature: 75°C to 125°C, optimized for reaction rate and selectivity.
- Duration: 2–6 hours, monitored by TLC or HPLC.
- This route allows for substitution pattern modifications and potentially higher yields.
- The reaction's selectivity depends on the choice of base and solvent.
Specific Patented Methods: Acid-Catalyzed Condensation and Purification
According to patent literature, notably the process outlined in, the synthesis involves:
- Step 1: Condensation of ethyl acetoacetate with phenylhydrazine in the presence of a suitable solvent (e.g., chloroform, benzene, toluene).
- Step 2: Acid hydrolysis or dehydration using mineral acids (hydrochloric, sulfuric, or p-toluenesulfonic acid).
- Step 3: Purification via flash chromatography on silica gel or recrystallization.
- Temperature: 0°C to 25°C for hydrolysis, 25°C to 100°C for condensation.
- Reaction Time: 15 minutes to 24 hours, depending on temperature and solvent.
- Purification: Chromatography or recrystallization to obtain high purity.
Analytical Confirmation and Quality Control
The synthesized compound's structure is confirmed via:
- NMR Spectroscopy: Characteristic signals for hydrazone NH and carbonyl carbons.
- IR Spectroscopy: C=O stretch (~1700 cm⁻¹), N–H stretch (~3300 cm⁻¹).
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~277.28 g/mol).
- X-ray Crystallography: Confirming molecular geometry and intramolecular hydrogen bonding.
Data Summary Table: Preparation Methods
| Method | Reactants | Solvent | Catalyst/Conditions | Reaction Time | Purification | Remarks |
|---|---|---|---|---|---|---|
| A | Ethyl acetoacetate + phenylhydrazine | Ethanol | Reflux, optional acid catalysis | 4–6 hours | Recrystallization | Most straightforward, widely used |
| B | Malonate derivative + hydrazine | DMF or THF | 75–125°C | 2–6 hours | Chromatography | Suitable for modifications |
| C | Ethyl acetoacetate + phenylhydrazine | Chloroform, benzene | Acid hydrolysis, 0–25°C | 15 min–24 hrs | Chromatography | Patent-referenced process |
Q & A
Q. What mechanistic insights explain its stability under physiological pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Monitor hydrolysis rates (via HPLC) across pH 1–10; carbamate stability peaks at pH 5–7 due to minimized base-catalyzed degradation .
- Isotope Labeling : O-tracing identifies hydrolysis products (e.g., ethanolamine derivatives) .
Data Contradiction Analysis
- Case Study : Conflicting C NMR signals for carbonyl carbons may arise from tautomerism or solvent effects.
- Resolution : Variable-temperature NMR (VT-NMR) in DMSO-d collapses splitting caused by slow interconversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
